Compound Description: Naftopidil (NAF) is an α1D/1A antagonist known for suppressing prostate growth by decreasing cell proliferation. [] It has been investigated for its effects on benign prostatic hyperplasia (BPH), showing a reduction in prostate weight and proliferation but not affecting apoptosis or prostate volume. []
Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from naftopidil (NAF). [] It exhibits high subtype selectivity for both α1D and α1A-ARs, with a 47.9-fold and 19.1-fold selectivity over α1B-AR in vitro, respectively. [] HJZ-12 demonstrates promising results in preventing the progression of prostatic hyperplasia, surpassing NAF in efficacy. [] It not only decreases prostate weight and proliferation but also shrinks prostate volume and induces apoptosis, suggesting a multi-target mechanism of action. [] Interestingly, HJZ-12's effects on cell viability and apoptosis are independent of α1-adrenoceptor blocking, indicating additional mechanisms are involved. []
Relevance: Similar to 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, HJZ-12 shares the core structure of 4-(2-methoxyphenyl)piperazine. [] Both compounds demonstrate significant interactions with α1-adrenoceptors, particularly α1D and α1A subtypes. [] The structural differences, notably the presence of the indole-2-carboxamide moiety in HJZ-12, likely contribute to its enhanced potency and broader activity profile compared to the target compound. []
Compound Description: This compound, often referred to as compound 8, is a highly selective ligand for the 5-HT1A receptor, demonstrating a binding constant of 1.2 nM. []
Relevance: Compound 8, like 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, features a 4-(2-methoxyphenyl)piperazine scaffold connected via a three-carbon linker. [] This structural similarity suggests a potential shared interest in targeting the central nervous system. The significant difference lies in the presence of the tricyclo[3.3.1.13,7]decane moiety in compound 8, contributing to its high selectivity for the 5-HT1A receptor. [] In contrast, the target compound, 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, may interact with different targets within the CNS.
Compound Description: This compound, designated as compound 10, exhibits high selectivity as a ligand for the 5-HT1A receptor with a binding constant of 21.3 nM. []
Relevance: Compound 10 and 1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate share the common structural feature of a 2-methoxyphenylpiperazine moiety linked through a three-carbon linker. [] The key distinction lies in the presence of the 3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine group in compound 10. [] This structural variation contributes to its specific binding affinity for the 5-HT1A receptor, unlike the target compound, which may target other receptors or sites.
Compound Description: This compound was successfully synthesized, radiolabeled with 99mTc-tricarbonyl, and bioevaluated as a potential 5HT1A receptor ligand. [] The research highlighted its favorable in vitro and in vivo stability, lipophilicity, and biodistribution profiles, suggesting its potential as a candidate for further clinical exploration. []
Compound Description: p-MPPI acts as a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. [] It effectively antagonizes the hypothermia induced by 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) and the forepaw treading caused by 8-OH-DPAT in reserpine-pretreated rats. []
Compound Description: p-MPPF is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. [] It dose-dependently antagonizes 8-OH-DPAT-induced hypothermia and attenuates the hypothermia induced by gepirone. []
Relevance: [3H]WC‐10 and 1-[1-(3-bromobenzyl)-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate share the 4-(2-methoxyphenyl)piperazine structure. [] This structural similarity suggests that 1-[1-(3-bromobenzyl)-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate may also interact with dopamine receptors, particularly the D3 subtype. The variations in the remaining structures, especially the presence of the radiolabeled benzamide group in [3H]WC‐10, highlight its specific application in binding studies and receptor mapping. []
Compound Description: This compound is recognized as a potent presynaptic and postsynaptic 5-HT1A receptor antagonist. [] Despite its potency, it lacks selectivity for 5-HT1A receptors over α1 receptors. []
Compound Description: MPPC is a novel potential 5-HT1A receptor ligand. [] It combines a 1,4,8,11-tetraazacyclotetradecane (cyclam) ligand as a chelate moiety for 99mTc-nitrido with a 1-(2-methoxyphenyl)piperazine moiety, derived from WAY 100635, via a 3-carbon alkyl chain. [] This structure allows for efficient technetium labeling, making it a promising candidate for SPECT imaging of the 5-HT1A receptor. []
Relevance: Both MPPC and 1-[1-(3-bromobenzyl)-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate share the 4-(2-methoxyphenyl)piperazine structural element. [] This commonality suggests a potential for both compounds to interact with the 5-HT1A receptor. The presence of the cyclam moiety in MPPC allows for radiolabeling and its application as a potential SPECT imaging agent for the 5-HT1A receptor. [] In contrast, the target compound lacks this specific structural feature and may have different applications or pharmacological properties.
Compound Description: AR-C239 is a potent α-adrenoceptor blocking drug. It exhibits competitive antagonism of pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium. [] This specificity makes it a potentially valuable tool for characterizing alpha-adrenoceptors and exploring their physiological roles. []
Compound Description: ST 280 is a high-affinity dopamine D3 receptor ligand. Its structure is characterized by a more rigid aryl acrylamide derivative, which contributes to its high affinity for the dopamine D3 receptor. [] This compound holds promise as a pharmacological tool for investigating D3 receptor-related processes in vitro and in vivo. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.